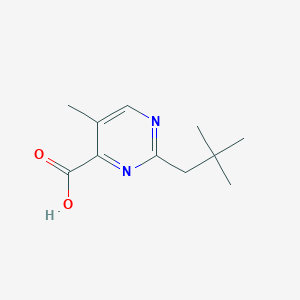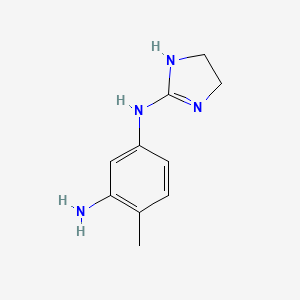
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine is a compound that features an imidazolidin-2-ylidene group attached to a 4-methylbenzene-1,3-diamine structure. This compound is part of a broader class of N-heterocyclic carbenes (NHCs), which are known for their stability and versatility in various chemical reactions. NHCs have gained significant attention in the field of coordination chemistry due to their strong σ-donating and weak π-accepting abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine typically involves the reaction of 4-methylbenzene-1,3-diamine with an appropriate imidazolidin-2-ylidene precursor. One common method is the condensation of N,N’-dimesitylformamidine with glyoxal in the presence of ammonium tetrafluoroborate . This reaction yields a zwitterionic imidazolinium salt, which can be further processed to obtain the desired imidazolidin-2-ylidene derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification and isolation of the product. The use of catalytic processes and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-ones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as selenium in oxidative carbonylation conditions.
Reducing agents: Various hydrides and catalytic hydrogenation methods.
Electrophiles: For substitution reactions, electrophiles like aryl halides are commonly used.
Major Products
The major products formed from these reactions include imidazolidin-2-ones, various amine derivatives, and substituted imidazolidin-2-ylidene compounds.
Scientific Research Applications
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine exerts its effects involves its strong σ-donating and weak π-accepting abilities. This allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. The molecular targets and pathways involved include coordination with metal centers, facilitating reactions such as cross-coupling and hydrogenation .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidin-2-ylidene core but differ in their functional groups and reactivity.
Benzimidazolidin-2-ones: Similar in structure but with a benzimidazole ring, these compounds have different electronic properties and applications.
N-Heterocyclic Carbenes (NHCs): A broader class that includes various imidazolidin-2-ylidene derivatives with different substituents.
Uniqueness
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine is unique due to its specific combination of the imidazolidin-2-ylidene group and the 4-methylbenzene-1,3-diamine structure. This combination imparts distinct electronic properties and reactivity, making it particularly useful in forming stable metal complexes and participating in catalytic reactions .
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H14N4/c1-7-2-3-8(6-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5,11H2,1H3,(H2,12,13,14) |
InChI Key |
QMVOITDAPWOGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NCCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)

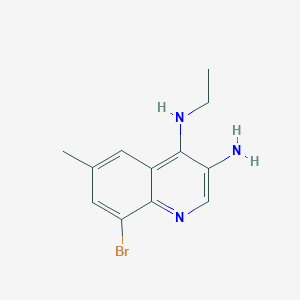

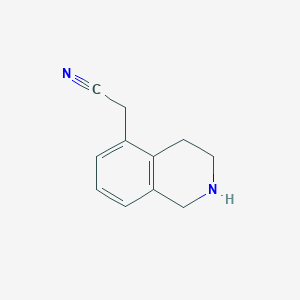
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
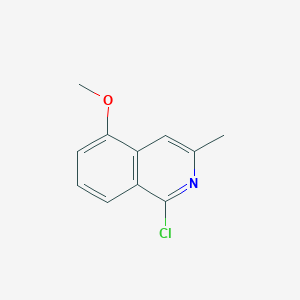

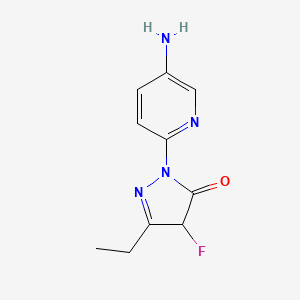
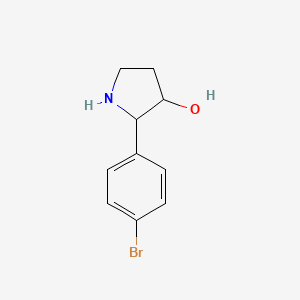
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)

